molecular formula C11H22N2 B1487868 1-Cyclopropyl-3-(2-methylpropyl)piperazine CAS No. 1248907-63-2

1-Cyclopropyl-3-(2-methylpropyl)piperazine

Cat. No. B1487868
M. Wt: 182.31 g/mol
InChI Key: COLJZVRCVKMJCI-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(2-methylpropyl)piperazine” is a cyclic compound. It contains 39 bonds in total, including 15 non-H bonds, 3 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecule consists of 24 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-3-(2-methylpropyl)piperazine” includes a three-membered cyclopropyl ring and a six-membered piperazine ring . The molecule has a total of 39 bonds, including 15 non-H bonds and 3 rotatable bonds .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are key components of several blockbuster drugs . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of piperazine derivatives and their in vitro anticancer and antituberculosis activities. Some compounds exhibited significant anticancer and antituberculosis effects, highlighting the potential of piperazine derivatives in therapeutic applications (S. Mallikarjuna et al., 2014).

Antimicrobial Studies

Patel, Patel, and Chauhan (2007) prepared derivatives of quinolone incorporating the piperazine moiety and studied their antibacterial and antifungal activities. These derivatives showed varied activities against different microbial strains, suggesting the importance of the piperazine structure in antimicrobial drugs (N. Patel et al., 2007).

Radiotracer Development

Abate et al. (2011) designed analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These efforts aim to improve diagnostic tools in oncology by enhancing the properties of piperazine-based ligands (C. Abate et al., 2011).

Improved Antibacterial Agents

Research by Miyamoto et al. (1990) on the synthesis and structure-activity relationships of quinolones, including sparfloxacin, demonstrated the significance of the piperazine moiety in developing potent antibacterial agents with enhanced efficacy (T. Miyamoto et al., 1990).

Photochemical and Electrochemical Studies

Studies on the photochemistry of ciprofloxacin (a quinolone antibiotic containing the piperazine structure) in aqueous solutions and electrochemical investigations provide insights into the chemical behavior and stability of these compounds, which is essential for drug development and environmental studies (M. Mella et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, “1-(Cyclopropylcarbonyl)piperazine”, indicates that it causes skin irritation and serious eye damage . It may also cause respiratory irritation . These hazards should be considered when handling “1-Cyclopropyl-3-(2-methylpropyl)piperazine”.

Future Directions

Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents has been reported, but the use of the piperazine molecule, which is of pharmaceutical importance, is lacking . This suggests a potential future direction for the development of piperazine-based antimicrobial polymers .

properties

IUPAC Name

1-cyclopropyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLJZVRCVKMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-methylpropyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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